ethyl 5-[(3,4-dimethoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-[(3,4-dimethoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group, a carbamoyl group, and a dimethoxyphenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(3,4-dimethoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the pyrazole derivative with an isocyanate or a carbamoyl chloride.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable leaving group on the phenyl ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(3,4-dimethoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or ester groups using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-[(3,4-dimethoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-[(3,4-dimethoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Ethyl 5-[(3,4-dimethoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features but different biological activities.
Indole Derivatives: Compounds containing an indole ring, which also exhibit a wide range of biological activities.
Other Pyrazole Derivatives: Compounds with a pyrazole ring and various substituents, which may have different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C16H19N3O5 |
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Molecular Weight |
333.34 g/mol |
IUPAC Name |
ethyl 5-[(3,4-dimethoxyphenyl)carbamoyl]-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C16H19N3O5/c1-5-24-16(21)11-9-12(19(2)18-11)15(20)17-10-6-7-13(22-3)14(8-10)23-4/h6-9H,5H2,1-4H3,(H,17,20) |
InChI Key |
XNIUAXVBYCASOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)NC2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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